molecular formula C15H16N2O3 B12001498 N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B12001498
M. Wt: 272.30 g/mol
InChI Key: XMCNOHGBPAGSTR-CXUHLZMHSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-methoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves the condensation reaction between 2-methoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved .

Comparison with Similar Compounds

N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is similar to other Schiff base hydrazones, such as:

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-10-8-13(11(2)20-10)15(18)17-16-9-12-6-4-5-7-14(12)19-3/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

XMCNOHGBPAGSTR-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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